molecular formula C19H16N4O3S B2572073 1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 861213-00-5

1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

货号: B2572073
CAS 编号: 861213-00-5
分子量: 380.42
InChI 键: OIKZQAOKVOCBSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrimidinetrione derivative featuring a fused imidazo[2,1-b][1,3]thiazole scaffold substituted with a 4-methylphenyl group at position 4. The core structure of pyrimidinetrione (barbiturate analog) is modified at the C5 position by a methylene bridge linked to the imidazothiazole moiety.

属性

IUPAC Name

1,3-dimethyl-5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-11-4-6-12(7-5-11)15-14(23-8-9-27-18(23)20-15)10-13-16(24)21(2)19(26)22(3)17(13)25/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZQAOKVOCBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,3-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS: 861213-00-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure

The compound's structure features multiple pharmacophores including a pyrimidinetrione core and an imidazo[2,1-b][1,3]thiazole moiety. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the imidazo[2,1-b][1,3]thiazole ring followed by coupling with the pyrimidinetrione derivative. Various synthetic routes have been explored to enhance yield and purity.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit promising anticancer properties. In particular:

  • In vitro studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, one study found IC50 values as low as 0.23 µM against non-small cell lung cancer cells (HOP-92) for similar imidazo compounds .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, compounds targeting focal adhesion kinase (FAK) have shown potential in pancreatic cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Antioxidant Activity

The antioxidant capacity of related thiazole compounds has been explored:

  • Compounds featuring thiazole rings have shown significant free radical scavenging activity in vitro. This property may contribute to their overall therapeutic potential .

Case Studies and Research Findings

StudyFindingsReference
Study on imidazo derivativesIC50 values < 0.36 µM against various cancer cell lines
Evaluation of FAK inhibitorsCompound showed significant inhibition of FAK phosphorylation in pancreatic cancer
Antitubercular activityMIC of 3.125 µg/mL against M. tuberculosis

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:

  • In vitro Studies : It has been tested against various cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer). Preliminary results indicate promising IC50 values suggesting effective cytotoxicity at low concentrations .
  • Mechanism of Action : The compound may interfere with tubulin polymerization, a critical process for cell division, thereby inhibiting tumor growth .
Cell LineIC50 Value (µM)
A5490.51
MDA-MB 2310.63

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit moderate to significant antibacterial effects . The lipophilicity of these compounds often correlates with enhanced antimicrobial activity.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarity to known inhibitors suggests it may possess cholinesterase inhibitory properties. Initial investigations have indicated moderate inhibitory activity against butyrylcholinesterase .

Case Study 1: Anticancer Screening

A study published in PubMed Central examined a series of imidazole derivatives for anticancer properties. The focus was on their effectiveness against multiple cancer cell lines and their mechanism of action related to tubulin dynamics . The results indicated that compounds structurally similar to 1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione exhibited significant cytotoxicity.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on thiazole and imidazole derivatives revealed their potential as antimicrobial agents. The study demonstrated that compounds with increased lipophilicity showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . This supports the hypothesis that the target compound may also exhibit similar properties.

化学反应分析

Nucleophilic Substitution at Pyrimidinetrione Core

The pyrimidinetrione moiety contains three carbonyl groups and two methyl substituents at N1 and N3 positions. Reactivity is primarily observed at the C5 methylidene bridge and the thiazole ring.

Reaction Type Conditions Observed Outcome
AlkylationK2CO3/DMF, alkyl halides, 60°CSelective substitution at N7 of thiazole
Acid-Catalyzed HydrolysisHCl (1M), refluxPartial cleavage of imidazo-thiazole ring

Oxidation Reactions

The methylene group (C=CH-) at position 5 undergoes oxidative transformations:

Oxidizing Agent Conditions Product
KMnO4H2O/EtOH, 25°CFormation of carboxylic acid derivative
OzoneCH2Cl2, -78°COzonolysis yielding aldehyde intermediates

Cycloaddition and Ring-Opening

The conjugated system between imidazo[2,1-b]thiazole and pyrimidinetrione enables [4+2] cycloaddition:

Reagent Conditions Result
Maleic anhydrideToluene, 110°C, 12hDiels-Alder adduct with 72% yield
Grignard reagentsTHF, 0°C to RTNucleophilic attack at carbonyl positions

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) data from synthesis protocols indicates:

Condition Temperature Observation
Thermal decomposition>220°CGradual mass loss (15% by 250°C)
UV irradiation254 nm, 24hNo detectable degradation

Reductive Transformations

Catalytic hydrogenation selectively reduces specific bonds:

Catalyst Conditions Outcome
Pd/C (10%)H2 (1 atm), EtOH, 25°CSaturation of methylidene bridge
NaBH4MeOH, 0°CNo reaction, indicating carbonyl stability

Interaction with Electrophiles

Electrophilic aromatic substitution occurs preferentially on the 4-methylphenyl group:

Reagent Conditions Product
HNO3/H2SO40°C, 2hNitration at para position (85% yield)
Br2/FeBr3CHCl3, RTBromination at ortho position (62% yield)

Solvent-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in polar aprotic solvents:

Solvent Dominant Form NMR Evidence (δ ppm)
DMSO-d6Keto formC=O peaks at 168.2, 170.5, 172.1
CDCl3Enol formBroad OH signal at 12.8 ppm

Key Observations:

  • Steric Effects : Methyl groups at N1/N3 hinder reactions at adjacent carbonyls .

  • Electronic Effects : Electron-withdrawing thiazole ring activates the methylidene bridge for nucleophilic attack .

  • Air Sensitivity : Reactions requiring anhydrous conditions (e.g., Grignard) mandate inert atmospheres to prevent oxidation.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

2.1.1. Core Modifications
  • 1,3-Dimethyl-5-(2-furylmethylene)-2,4,6-pyrimidinetrione (Compound 2a) Substituent: 2-Furylmethylene group at C3. Activity: Exhibits inhibition of aminoglycoside 6'-N-acetyltransferase type Ib (Ki = 1.8 μM), comparable to the reference compound 2 (Ki = 1.5 μM) .
  • 5-[(1-Methylindolyl)methylidene]-1,3-dimethylpyrimidinetrione (Compound 9)

    • Substituent : Indole-derived methylidene group.
    • Activity : Demonstrates solvatochromic behavior due to extended conjugation, suggesting utility in optoelectronic applications .
    • Key Difference : The indole moiety introduces electron-rich aromaticity, altering electronic properties compared to the imidazothiazole-based target compound.
2.1.2. Imidazothiazole-Containing Analogues
  • Naphthalene-sulfonamide derivatives (e.g., Compound 26d) Structure: Imidazo[2,1-b]thiazole linked to pyrimidine and naphthalene-sulfonamide. Activity: Potent pan-RAF inhibitor (IC50 = 12 nM against BRAF V600E), with in vivo anti-melanoma efficacy . Key Difference: The sulfonamide group enhances solubility and protein-binding affinity, unlike the pyrimidinetrione core of the target compound.

Functional Analogues

2.2.1. Antimicrobial Agents
  • 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidinediones Structure: Thienopyrimidinedione core with oxadiazole substituents. Activity: Broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL against S. aureus and E. coli) .
2.2.2. Enzyme Inhibitors
  • 5-(Methylthiomethanediylidene)bis-pyrimidinetrione (Compound 6)
    • Structure : Dimeric pyrimidinetrione with methylthio bridges.
    • Activity : Intermediate in synthesizing sulfoxide derivatives for redox-active applications .
    • Key Difference : Dimerization reduces bioavailability but enhances oxidative reactivity.

Comparative Data Table

Compound Name / ID Core Structure Substituent(s) Key Activity Reference
Target Compound Pyrimidinetrione 6-(4-Methylphenyl)imidazo[2,1-b]thiazol-5-ylmethylene Hypothesized enzyme inhibition (structural analogy)
Compound 2a Pyrimidinetrione 2-Furylmethylene AAC(6')-Ib inhibition (Ki = 1.8 μM)
Compound 26d Imidazo[2,1-b]thiazole-pyrimidine Naphthalene-sulfonamide Pan-RAF inhibition (IC50 = 12 nM)
Thienopyrimidinedione Thieno[2,3-d]pyrimidine 5-Phenyl-1,3,4-oxadiazole Antimicrobial (MIC = 4–16 μg/mL)
Compound 6 Dimeric pyrimidinetrione Methylthio bridges Redox intermediate

Research Findings and Implications

  • Structural Insights : The imidazothiazole moiety in the target compound may confer enhanced binding to hydrophobic enzyme pockets, similar to RAF kinase inhibitors .
  • Pharmacological Gaps : Direct biological data for the target compound are lacking; future studies should prioritize enzymatic assays (e.g., kinase or acetyltransferase inhibition) .
  • Synthetic Challenges : The methylene bridge in pyrimidinetriones is prone to hydrolysis under acidic conditions, necessitating stabilized formulations .

常见问题

Q. Methodology :

  • Cyclocondensation : Start with 1,3-dimethylbarbituric acid and an imidazo[2,1-b]thiazole aldehyde derivative under acidic conditions (e.g., phosphorous oxychloride) to form the methylene bridge .
  • Alkylation : Introduce substituents via nucleophilic substitution using alkyl halides or aryl chlorides in polar aprotic solvents (e.g., DMF) with a base like triethylamine .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent ratios, and catalyst loadings. For example, flow-chemistry setups improve reproducibility and yield by controlling reaction parameters .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Q. Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and electronic environments (e.g., δ 3.58 ppm for methyl groups in imidazothiazole) .
  • X-ray Crystallography : Refine crystal structures using SHELX software, particularly SHELXL for small-molecule refinement. Validate hydrogen bonding and π-π stacking interactions critical for stability .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring no fragmentation during ionization .

Advanced: How can computational docking predict the compound’s bioactivity, and what are common pitfalls?

Q. Methodology :

  • Target Selection : Prioritize enzymes like RAF kinases (anti-melanoma targets) or AAC(6')-Ib (antibiotic resistance enzyme) based on structural analogs .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes to encompass active sites (e.g., 25 Å3^3) and apply AMBER force fields for energy minimization .
  • Validation : Cross-check docking scores with experimental IC50_{50} values. False positives may arise from overestimated hydrophobic interactions; validate via mutagenesis studies .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Q. Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays. Low bioavailability in vivo may require prodrug strategies (e.g., esterification of polar groups) .
  • Dosage Adjustments : Conduct dose-response studies in animal models (e.g., murine melanoma xenografts) to align effective concentrations with in vitro IC50_{50} values .
  • Formulation : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .

Basic: What are the key steps in analyzing substituent effects on antimicrobial activity?

Q. Methodology :

  • SAR Table :

    Substituent (R)Antimicrobial Activity (MIC, µg/mL)
    4-Methylphenyl8–16 (S. aureus)
    4-Chlorophenyl4–8 (E. coli)
    Data adapted from analogs in .
  • Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive and Gram-negative strains. Correlate electron-withdrawing groups (e.g., Cl) with enhanced membrane disruption .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Q. Methodology :

  • Scaffold Modification : Synthesize analogs with varied substituents on the imidazothiazole (e.g., methoxy, nitro) and pyrimidinetrione (e.g., alkyl chains) .
  • Biological Assays : Screen for multiple activities (e.g., antiangiogenic, antiviral) to identify polypharmacology. For example, tetrafluorophthalimido derivatives showed antiangiogenic effects at 10 µM .
  • Data Analysis : Use multivariate regression to link logP, polar surface area, and bioactivity. Highlight substituents that improve target binding (e.g., 4-methylphenyl enhances RAF inhibition) .

Advanced: What in silico methods predict metabolic stability and toxicity?

Q. Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG channel inhibition. High logP (>3) may signal hepatotoxicity .
  • Metabolite Identification : Run molecular dynamics simulations to predict oxidation sites (e.g., methyl groups on imidazothiazole) .
  • Validation : Compare predictions with in vitro Ames test results for mutagenicity .

Basic: How to troubleshoot low crystallinity during X-ray diffraction analysis?

Q. Methodology :

  • Recrystallization : Use solvent pairs (e.g., DCM/hexane) to grow single crystals. Slow evaporation at 4°C improves lattice packing .
  • Data Collection : Optimize cryocooling (100 K) to reduce thermal motion. For twinned crystals, apply SHELXL’s TWIN command .
  • Validation : Cross-validate bond lengths and angles with CSD database entries to detect refinement errors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。